molecular formula C12H6Cl3NO2 B11768400 Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- CAS No. 71721-80-7

Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-

Cat. No.: B11768400
CAS No.: 71721-80-7
M. Wt: 302.5 g/mol
InChI Key: UGDXYGVQWQOTDX-UHFFFAOYSA-N
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Description

3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine is a chlorinated derivative of dibenzo[b,e][1,4]dioxin. This compound is part of a larger family of dioxins, which are known for their environmental persistence and potential toxicity. The structure of 3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine includes three chlorine atoms and an amine group attached to the dibenzo[b,e][1,4]dioxin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine typically involves the chlorination of dibenzo[b,e][1,4]dioxin followed by amination The chlorination step can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 3, 7, and 8 positions

Industrial Production Methods

Industrial production of 3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the amine group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dechlorinated derivatives or amine-reduced products.

Scientific Research Applications

3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and environmental behavior of chlorinated dioxins.

    Biology: Research on its biological effects helps in understanding the toxicity and biochemical pathways affected by dioxins.

    Medicine: Studies on its potential therapeutic or toxicological effects contribute to the development of medical treatments and safety regulations.

    Industry: It is used in the development of materials and chemicals that require specific chlorinated aromatic compounds.

Mechanism of Action

The mechanism by which 3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine exerts its effects involves interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of normal cellular functions. This interaction can result in toxic effects such as oxidative stress, inflammation, and disruption of endocrine functions.

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8-Tetrachlorodibenzo[b,e][1,4]dioxin (TCDD): Known for its high toxicity and environmental persistence.

    2,3,7,8-Tetrachlorodibenzofuran (TCDF): Another toxic dioxin-like compound with similar environmental and biological effects.

Uniqueness

3,7,8-Trichlorodibenzo[b,e][1,4]dioxin-2-amine is unique due to its specific chlorination pattern and the presence of an amine group. This structural difference can influence its reactivity, toxicity, and environmental behavior compared to other dioxins and related compounds.

Properties

IUPAC Name

3,7,8-trichlorodibenzo-p-dioxin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDXYGVQWQOTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221948
Record name Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71721-80-7
Record name Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071721807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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